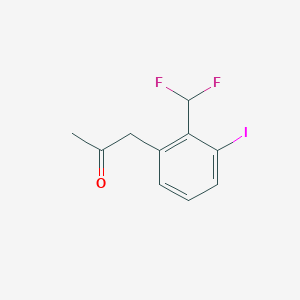
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is a chemical compound with a complex structure that includes aromatic rings and functional groups such as hydrazone and ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group can yield azo compounds, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to specific proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-Methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- **4-[(4-Nitrobenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- 4-[(4-Methylbenzyl)oxy]benzohydrazide
Uniqueness
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazone and ester functionalities provide versatility in synthetic applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
40761-76-0 |
|---|---|
Fórmula molecular |
C14H11ClN2O2 |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
(4-methanehydrazonoylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(18)19-13-7-1-10(2-8-13)9-17-16/h1-9H,16H2 |
Clave InChI |
VVBHFDWLRMBRHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NN)OC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


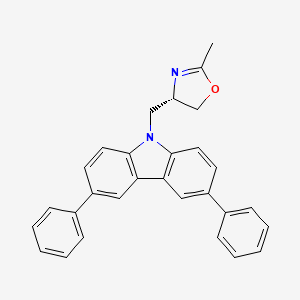
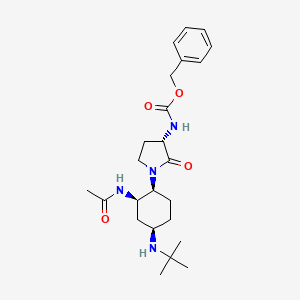

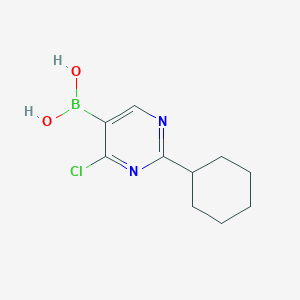
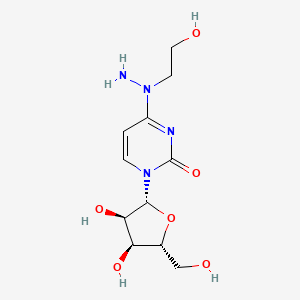
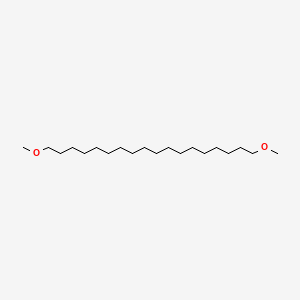
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
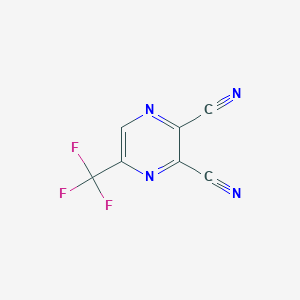
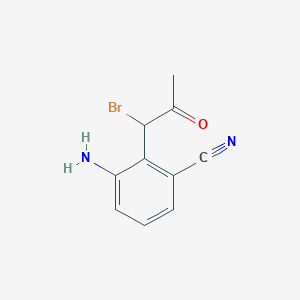
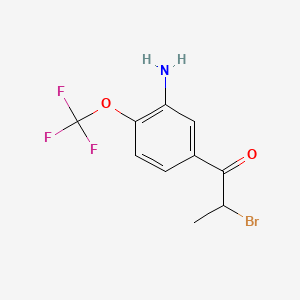
![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
